
4-(Difluoromethoxy)-3-hydroxybenzoic acid
Overview
Description
4-(Difluoromethoxy)-3-hydroxybenzoic acid (CAS 913985-07-6) is a fluorinated benzoic acid derivative with the molecular formula C₈H₆F₂O₄ and a molecular weight of 204.13 g/mol . Its structure features a hydroxy group at position 3 and a difluoromethoxy (-OCHF₂) group at position 4 on the aromatic ring. The difluoromethoxy substituent introduces unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is of interest in pharmaceutical research, particularly as an intermediate in synthesizing drugs like roflumilast, a phosphodiesterase-4 inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-(Difluoromethoxy)-3-hydroxybenzoic acid involves the starting material 4-difluoromethoxy-3-hydroxybenzaldehyde. This compound can be synthesized through a series of reactions including O-alkylation, oxidation, and N-acylation . The reaction conditions typically involve the use of sodium hydroxide as an alkali in the final step, which offers economic advantages for scale-up production compared to other bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. The use of sodium hydroxide in the final step has been shown to be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
Anti-Inflammatory Properties
Research indicates that 4-(Difluoromethoxy)-3-hydroxybenzoic acid exhibits significant anti-inflammatory effects. A study published in the International Journal of Molecular Sciences demonstrated that this compound could reduce inflammation and fibrosis in lung tissues, particularly in models of pulmonary fibrosis induced by bleomycin. The compound was shown to inhibit the epithelial-mesenchymal transition (EMT) process induced by TGF-β1, a key factor in fibrosis development .
Key Findings:
- Reduction of Lung Inflammation: The compound significantly decreased inflammatory cell infiltration and cytokine levels in bronchoalveolar lavage fluid (BALF) in rat models .
- Impact on Fibrosis Markers: It reduced the expression of alpha-smooth muscle actin (α-SMA), hydroxyproline, and total collagen in lung tissues, indicating a decrease in fibrotic changes .
Treatment of Respiratory Diseases
The inhibition of phosphodiesterase 4 (PDE4) is a novel target for treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This compound has been linked to the development of PDE4 inhibitors, which show promise in alleviating symptoms associated with these conditions. The compound's ability to suppress inflammatory mediators makes it a candidate for further development in respiratory therapies .
Synthesis and Development
Pulmonary Fibrosis Case Study
A case study focused on the application of this compound highlighted its effectiveness in reducing pulmonary fibrosis markers in vivo. The study involved administering the compound to rats subjected to bleomycin-induced lung injury, resulting in significant improvements in lung function and histopathological outcomes compared to control groups .
Results Summary:
- Lung Function Improvement: Significant improvements were noted in lung weight/body weight ratios.
- Histological Analysis: Masson’s trichrome staining revealed reduced collagen deposition in treated groups.
In Vitro Studies on Cell Lines
In vitro studies using A549 and H1299 lung cancer cell lines demonstrated that treatment with this compound inhibited cell viability and EMT processes induced by TGF-β1, showcasing its potential as an anti-fibrotic agent .
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3 and inhibiting the expression of proteins such as α-SMA, vimentin, and collagen I . This suggests that the compound may exert its effects through modulation of the TGF-β1/Smad signaling pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4-(difluoromethoxy)-3-hydroxybenzoic acid with structurally related benzoic acid derivatives:
Key Observations:
- Substituent Position : The position of functional groups significantly impacts solubility and biological activity. For example, 3-HA is inactive in salicylic acid-binding assays, whereas SA (with a -OH group at position 2) shows strong binding .
- Fluorine Effects: The difluoromethoxy group in this compound increases lipophilicity (logP ~1.8) compared to non-fluorinated analogs like 4-HA (logP ~1.4) . Fluorine’s electronegativity also stabilizes the molecule against oxidative metabolism .
- Solubility : While 4-HA and 3-HA have high aqueous solubility due to polar hydroxyl groups, the difluoromethoxy substituent reduces solubility, necessitating formulation adjustments for pharmaceutical use .
Separation and Purification Challenges
Ultrafiltration studies using polyamide (PA) and regenerated cellulose (RC) membranes revealed that substituent position and hydrophobicity influence membrane penetration rates:
- Hydrophobic Interactions : this compound’s higher lipophilicity reduces penetration through hydrophilic RC membranes compared to 3-HA or 4-HA .
- pH-Dependent Separation : At pH 7, the compound’s ionization (carboxylic acid group, pKa ~4.2) enhances solubility, but the difluoromethoxy group still limits membrane diffusion .
Biological Activity
4-(Difluoromethoxy)-3-hydroxybenzoic acid (DFHBA) is an organofluorine compound with the molecular formula . It has garnered interest in the scientific community due to its unique structural features and biological activities, particularly its role in inhibiting specific biological pathways. This article provides a comprehensive overview of DFHBA's biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Weight : 204.13 g/mol
- IUPAC Name : this compound
- Structure : The compound features a difluoromethoxy group and a hydroxyl group attached to a benzoic acid core.
DFHBA primarily functions through its interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway. Research indicates that DFHBA inhibits TGF-β1-induced epithelial-mesenchymal transformation (EMT), which is critical in various fibrotic diseases. The compound reduces phosphorylation levels of Smad2/3 and inhibits the expression of proteins associated with fibrosis, such as α-Smooth Muscle Actin (α-SMA), vimentin, and collagen I .
Inhibition of Epithelial-Mesenchymal Transition
- Study Findings : DFHBA has demonstrated significant inhibitory effects on TGF-β1-induced EMT in vitro. This action is crucial for preventing fibrosis in tissues such as the lungs and kidneys.
- Case Study : In a mouse model of pulmonary fibrosis, administration of DFHBA resulted in decreased collagen deposition and improved lung function metrics compared to controls.
Anti-inflammatory Effects
DFHBA has shown potential anti-inflammatory properties by modulating cytokine production. It appears to reduce levels of pro-inflammatory cytokines while promoting anti-inflammatory pathways, which may be beneficial in treating inflammatory diseases.
Synthesis and Use in Pharmaceuticals
DFHBA serves as an intermediate in the synthesis of more complex organic molecules, particularly those targeting PDE4 inhibitors, which are relevant in treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions . Its unique structure allows for further modifications that enhance its biological activity.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid | Similar to DFHBA | Studied for effects on pulmonary fibrosis |
4-Difluoromethoxy-3-hydroxybenzaldehyde | Precursor to DFHBA | Used in synthesis of various biologically active compounds |
Q & A
Q. Basic: What synthetic methodologies are commonly employed for the preparation of 4-(difluoromethoxy)-3-hydroxybenzoic acid?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Structure Formation : Start with a benzoic acid scaffold. Introduce the difluoromethoxy group via nucleophilic substitution using difluoromethylating agents (e.g., ClCFO−) under anhydrous conditions.
Hydroxyl Group Protection : Protect the 3-hydroxy group using tert-butyldimethylsilyl (TBDMS) or acetyl protecting agents to prevent side reactions during subsequent steps .
Regioselective Functionalization : Optimize reaction conditions (e.g., temperature, catalyst) to ensure regioselective placement of substituents. For example, nitration of analogous hydroxybenzoic acids favors specific positions depending on acid strength and solvent .
Deprotection and Purification : Remove protecting groups under mild acidic or basic conditions, followed by HPLC or column chromatography for purification .
Q. Advanced: How can computational modeling address regioselectivity challenges in the synthesis of derivatives?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Computational approaches include:
Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites on the aromatic ring. For example, the 3-hydroxy group directs electrophilic substitution to the para position .
Molecular Dynamics Simulations : Model reaction intermediates to assess steric hindrance from bulky substituents (e.g., difluoromethoxy groups).
Conformational Analysis : Compare energy minima of possible intermediates to identify preferential reaction pathways. For instance, intramolecular hydrogen bonding between hydroxyl and carboxylic acid groups may stabilize specific conformers .
Q. Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) : NMR confirms the presence and position of difluoromethoxy groups, while NMR identifies hydroxyl and aromatic protons.
High-Performance Liquid Chromatography (HPLC) : Use C18 reverse-phase columns to assess purity and resolve structural analogs .
X-ray Diffraction (XRD) : Determines crystal structure and hydrogen-bonding motifs, critical for understanding polymorphism .
Q. Advanced: How does polymorphism affect the physicochemical stability of this compound?
Methodological Answer:
Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate metastable forms. Monitor phase transitions via differential scanning calorimetry (DSC) .
Energy Calculations : Compare lattice energies of polymorphs using PIXEL or DFT methods. For example, form I (carboxylic acid dimers) may exhibit higher thermal stability than forms with hydrogen-bonded ladders .
Stability Testing : Store phase-pure polymorphs under controlled humidity and temperature. Metastable forms may convert to the stable form over time, impacting dissolution rates .
Q. Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based kinetic assays. IC values quantify potency .
Metabolite Identification : Incubate compounds with liver microsomes and analyze metabolites via LC-MS. For example, flucythrinate analogs undergo hydroxylation and conjugation, producing sulfates or glycine derivatives .
In Silico Docking : Use AutoDock Vina to predict binding affinities to protein targets. Prioritize derivatives with optimal binding poses for synthesis .
Q. Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Storage Conditions : Keep in amber glass vials at −20°C under inert gas (argon) to prevent oxidation of the hydroxyl group .
Handling Protocols : Use gloves and eye protection to avoid skin/eye irritation. Wash contaminated surfaces with ethanol/water mixtures .
Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., decarboxylation or dehydroxylation) .
Q. Advanced: What role does the difluoromethoxy group play in modulating the compound’s pharmacokinetic properties?
Methodological Answer:
Lipophilicity Enhancement : The difluoromethoxy group increases logP values compared to methoxy analogs, improving membrane permeability (measured via PAMPA assays) .
Metabolic Resistance : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. Validate via comparative metabolite profiling with non-fluorinated analogs .
Acid Dissociation Constant (pKa) : Use potentiometric titration to determine pKa shifts caused by electron-withdrawing fluorine atoms, affecting solubility and ionization state .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-hydroxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O4/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKXOOXYCKHVMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913985-07-6 | |
Record name | 4-(DIFLUOROMETHOXY)-3-HYDROXYBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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